molecular formula C18H15N3O3S3 B2903192 2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 941930-54-7

2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2903192
CAS No.: 941930-54-7
M. Wt: 417.52
InChI Key: MVXIDTZOHVXJRS-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[1,2-d:4,3-d’]bis(thiazole) core, which is known for its stability and electronic properties, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core. This core can be synthesized through a cyclization reaction involving appropriate thioamide and halogenated benzene derivatives under high-temperature conditions. The subsequent steps involve the introduction of the methyl group at the 7-position and the attachment of the acetamide group to the 2-position of the core. The final step includes the sulfonylation of the phenyl ring using methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functionalization steps. The use of high-purity reagents and solvents would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and π-π interactions with the target molecules. The pathways involved may include inhibition of oxidative stress pathways and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but lacks the thiazole rings.

    4-Chloromethcathinone: Shares some structural features but has different functional groups.

Uniqueness

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to its benzo[1,2-d:4,3-d’]bis(thiazole) core, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-10-19-13-7-8-14-17(16(13)25-10)26-18(20-14)21-15(22)9-11-3-5-12(6-4-11)27(2,23)24/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXIDTZOHVXJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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